molecular formula C19H18ClN5O B2413743 2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one CAS No. 2379994-28-0

2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one

Cat. No. B2413743
M. Wt: 367.84
InChI Key: YDAISNHMPHESRQ-UHFFFAOYSA-N
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Description

The compound “2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one” is a chemical entity that has been mentioned in the context of being a potential clinical candidate for antidiabetic treatment . It targets GPR119, a G-protein-coupled receptor that is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the related compounds. For instance, “1-(5-chloropyrimidin-2-yl)piperidin-4-one” has a molecular weight of 211.65 . The InChI code for this compound is provided as 1S/C9H10ClN3O/c10-7-5-11-9 (12-6-7)13-3-1-8 (14)2-4-13/h5-6H,1-4H2 , which can be used to generate a 2D or 3D structure.

properties

IUPAC Name

2-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O/c20-15-12-21-19(22-13-15)24-10-8-16(9-11-24)25-18(26)7-6-17(23-25)14-4-2-1-3-5-14/h1-7,12-13,16H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAISNHMPHESRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C=CC(=N2)C3=CC=CC=C3)C4=NC=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one

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